N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, pyrazolyl, and pyridazinyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolyl-pyridazinyl core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinyl ring system.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c16-11-8-10(2-3-12(11)17)19-14(23)9-22-15(24)5-4-13(20-22)21-7-1-6-18-21/h1-8H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNHFWWZRBHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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